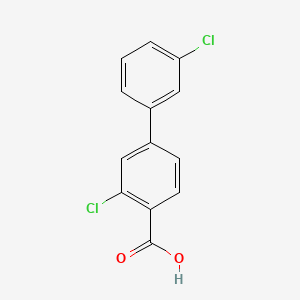

2-Chloro-4-(3-chlorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIBPEJPVAVIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689560 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261981-20-7 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 3 Chlorophenyl Benzoic Acid

Precursor-Based Synthesis Routes

The formation of the biphenyl (B1667301) backbone of 2-Chloro-4-(3-chlorophenyl)benzoic acid can be achieved through several precursor-based synthetic pathways. These routes often involve the strategic coupling of two substituted benzene (B151609) rings or the modification of a pre-existing biphenyl scaffold.

Phthalic Anhydride and Chlorobenzene Acylation Approaches

One potential, though less direct, pathway to a precursor of the target molecule involves the Friedel-Crafts acylation of a suitably substituted chlorobenzene with phthalic anhydride. This reaction typically yields a 2-benzoylbenzoic acid derivative. For instance, the reaction of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) can produce 2-(4-chlorobenzoyl)benzoic acid. The reaction is typically carried out by grinding the reactants together or in a suitable solvent. acs.orggoogle.com

While this method does not directly yield this compound, it establishes a foundational 2-benzoylbenzoic acid structure. To arrive at the target molecule from this intermediate, a series of subsequent transformations would be necessary. This would likely involve the introduction of the second chlorine atom at the 3'-position of the benzoyl group and a reduction of the ketone, followed by a reaction to form the biphenyl bond, which would be a complex and likely low-yielding process.

A more direct, albeit hypothetical, approach would involve the Friedel-Crafts acylation of 1,3-dichlorobenzene with 2-chloro-4-carboxybenzoyl chloride. However, Friedel-Crafts reactions with deactivated substrates like 1,3-dichlorobenzene are often challenging and can lead to low yields and isomeric mixtures.

Table 1: Example of Friedel-Crafts Acylation for a Related Compound

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorobenzene, Phthalic Anhydride | Anhydrous AlCl₃ | 2-(4-Chlorobenzoyl)benzoic acid | 56% | acs.org |

Coupling Reactions for Biphenyl Carboxylic Acid Formation

The most prevalent and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. chemistryviews.orgnih.govnih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, a plausible route is the coupling of a 2-chloro-4-halobenzoic acid derivative (where the halo group is typically bromine or iodine) with 3-chlorophenylboronic acid.

The general reaction scheme for this approach is as follows:

The reaction conditions for Suzuki-Miyaura couplings can be varied to optimize the yield and purity of the product. Key parameters include the choice of palladium catalyst, ligand, base, and solvent.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)

Ligand: Triphenylphosphine (PPh₃), SPhos, XPhos

Base: K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH

Solvent: Toluene, Dioxane, DMF, THF/water mixtures

The reactivity of the aryl halide is a crucial factor, with the order of reactivity being I > Br > Cl. Therefore, starting with 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid would likely provide higher yields compared to 2,4-dichlorobenzoic acid.

Synthesis via Benzoic Acid Derivatives and Halo-Substituted Phenyl Acetyl Chlorides

Another approach to forming the biphenyl linkage is through a Friedel-Crafts-type acylation reaction between a benzoic acid derivative and a halo-substituted phenylacetyl chloride, followed by subsequent transformations. In a hypothetical route to this compound, one could envision the acylation of a suitable aromatic substrate with 3-chlorophenylacetyl chloride. However, controlling the regioselectivity of such a reaction on a substituted benzoic acid derivative would be challenging.

A more plausible, albeit multi-step, pathway could involve the reaction of a 2-chlorobenzoyl chloride derivative with a suitable organometallic reagent derived from 1,3-dichlorobenzene. For instance, a Grignard or organolithium reagent prepared from 1-bromo-3-chlorobenzene could react with a 2-chloro-4-formylbenzoic acid ester, followed by oxidation to the carboxylic acid. However, the generation and subsequent reaction of such organometallic reagents can be complicated by the presence of multiple halogen substituents.

Preparation through Intermediate Transformations, e.g., Deacidification Reactions

Deacidification, or more accurately, decarboxylation, can be a key step in the synthesis of biphenyls if a dicarboxylic acid precursor is formed. For instance, if a synthetic route leads to a biphenyl-2,X-dicarboxylic acid, selective decarboxylation could yield the desired monocarboxylic acid. The thermal decomposition of biphenyl-2,2'-dicarboxylic acid is known to proceed through decarboxylation to yield biphenyl-2-carboxylic acid as an intermediate. acs.orgacs.org This suggests that a carefully controlled thermal or catalytic decarboxylation of a suitably substituted biphenyl dicarboxylic acid could potentially be employed.

However, a significant challenge in this approach is the potential for competing side reactions, such as ring-closure to form fluorenone derivatives. acs.orgacs.org The selectivity between decarboxylation and ketonization is highly dependent on the reaction conditions and the substitution pattern of the biphenyl dicarboxylic acid.

Another intermediate transformation approach could involve the Sandmeyer reaction. Starting from 2-amino-4-(3-chlorophenyl)biphenyl, diazotization followed by treatment with a chloride source could introduce the chloro group at the 2-position. The amino precursor could potentially be synthesized via a Suzuki coupling of 2-amino-4-bromobiphenyl with 3-chlorophenylboronic acid. Subsequent oxidation of the biphenyl to the carboxylic acid would be the final step.

Synthetic Pathways Involving 9-Fluorenone as Starting Material

An alternative synthetic strategy commences with 9-fluorenone, a tricyclic ketone. A patented process describes a multi-step synthesis of 2-(4'-chlorophenyl)benzoic acid starting from 9-fluorenone. tcichemicals.com This process involves the following key steps:

Ring-opening: The central five-membered ring of 9-fluorenone is opened to form a biphenyl-2-carboxylic acid derivative.

Chlorination: A chlorine atom is introduced onto one of the phenyl rings.

Further transformations: The resulting intermediate is then converted to the final product.

Adapting this methodology to the synthesis of this compound would require the use of a appropriately substituted 9-fluorenone precursor or the introduction of the chloro groups at the desired positions during the synthetic sequence. For example, starting with a dichlorinated 9-fluorenone could be a viable option. The synthesis of substituted fluorenones can be achieved through intramolecular Friedel-Crafts acylation of biphenylcarboxylic acids or their derivatives. youtube.com

Optimized Reaction Conditions and Catalytic Systems

For the most promising synthetic route, the Suzuki-Miyaura cross-coupling, optimization of reaction conditions is crucial to maximize the yield and purity of this compound. Given the presence of two chlorine substituents, the choice of a highly active and selective catalyst system is paramount to avoid side reactions such as homo-coupling or dehalogenation.

Catalytic Systems: For the coupling of sterically hindered and electronically deactivated aryl chlorides, advanced palladium catalysts and ligands are often required. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown great efficacy in promoting the coupling of challenging substrates. nih.govnih.gov The use of pre-formed palladium-ligand complexes, known as pre-catalysts, can also enhance catalytic activity and reproducibility.

Reaction Parameters:

Temperature: While many Suzuki couplings are performed at elevated temperatures (80-110 °C), the use of highly active catalysts can sometimes allow for lower reaction temperatures, which can improve the functional group tolerance and reduce side reactions.

Base: The choice of base can significantly influence the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base should be carefully considered.

Solvent: A variety of solvents can be employed, with toluene, dioxane, and mixtures of tetrahydrofuran (THF) and water being common choices. The solvent system can affect the solubility of the reactants and the stability and activity of the catalyst.

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | nih.gov |

| Pd/CSphos | - | K₂CO₃ | H₂O/Acetonitrile | 37 | chemistryviews.org |

By systematically varying these parameters, an optimized protocol for the synthesis of this compound via Suzuki-Miyaura coupling can be developed to achieve high yields and purity.

Application of Lewis Acids in Acylation Reactions

Friedel-Crafts acylation is a pivotal reaction for forming carbon-carbon bonds with aromatic rings, and it is often catalyzed by strong Lewis acids. byjus.commasterorganicchemistry.com In the synthesis of diaryl ketones, which can be precursors to compounds like this compound, an acyl group is added to an aromatic ring using an acid chloride or anhydride. byjus.com The reaction requires a Lewis acid catalyst, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acylating agent. masterorganicchemistry.comquora.com

The mechanism involves the Lewis acid coordinating with the halogen of the acyl halide, which leads to the formation of a highly electrophilic acylium ion. byjus.comsigmaaldrich.com This acylium ion is then attacked by the aromatic ring in an electrophilic aromatic substitution reaction. byjus.com Unlike Friedel-Crafts alkylation, the ketone product of acylation is less reactive than the starting material, which prevents multiple acylations from occurring. wikipedia.org Typically, a stoichiometric amount of the Lewis acid catalyst is necessary because the product forms a stable complex with it. wikipedia.org

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Application |

|---|---|

| Aluminum trichloride (AlCl₃) | Widely used for acylating benzene and its derivatives. masterorganicchemistry.comquora.com |

| Ferric chloride (FeCl₃) | An alternative catalyst for electrophilic aromatic substitutions. quora.com |

Catalytic Hydrogenation and Esterification Strategies

Catalytic hydrogenation is a critical method for the reduction of aromatic systems. In the context of biaryl compounds, hydrogenation of one or both aromatic rings can be achieved using transition metal catalysts. Studies on the hydrogenation of biphenyl over platinum-containing catalysts show that the reaction rate decreases as the degree of substrate hydrogenation increases. researchgate.net For instance, the hydrogenation of biphenyl to cyclohexylbenzene and subsequently to bicyclohexyl can be performed over various supported metal catalysts, including rhodium and ruthenium on carbon (Rh/C, Ru/C), which have shown high yields under specific conditions. researchgate.net The efficiency of these reactions can be influenced by factors such as temperature, pressure, and the choice of catalyst. researchgate.netresearchgate.net

Esterification of the carboxylic acid group is another important strategy, often employed for purification, characterization, or as a step in a multi-step synthesis. Carboxylic acids can be converted to esters through various methods, including Fischer esterification with an alcohol under acidic conditions. For substituted benzoic acids, catalysts like zirconocene triflate have been shown to be effective, though yields can be moderate depending on the specific substituents. rug.nl

Role of Phase Transfer Catalysts in Etherification Reactions

While not a direct step in synthesizing the named benzoic acid, etherification reactions are fundamental in organic synthesis and the principles can be applied to creating precursors or derivatives. Phase transfer catalysts (PTCs) are employed to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. iagi.or.idjetir.org In etherification, a PTC can transport a nucleophile (like a phenoxide) from the aqueous phase to the organic phase to react with an alkyl halide. iagi.or.id Common PTCs include quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride and tetrabutylammonium bromide, as well as crown ethers. jetir.orgpatsnap.com This technique enhances reaction rates and allows for milder reaction conditions, often eliminating the need for expensive and anhydrous solvents. iagi.or.id The use of PTCs is particularly beneficial in Williamson ether synthesis for the preparation of diaryl ethers, which are significant compounds in the chemical and pharmaceutical industries. jsynthchem.comresearchgate.net

Yield Optimization and Purity Enhancement Techniques

Achieving high yield and purity is paramount in chemical synthesis. This requires robust purification methods, precise monitoring of the reaction progress, and strategies to minimize the formation of unwanted side products.

Recrystallization and Purification Methods

Recrystallization is a primary technique for purifying solid organic compounds. illinois.edualfa-chemistry.com The method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.eduslideshare.net For a compound like this compound, an ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. ma.edu The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. slideshare.net As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. alfa-chemistry.comma.edu The pure crystals can then be collected by filtration. slideshare.net

Table 2: General Steps for Recrystallization

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Selection | Choose a solvent with a steep solubility curve for the compound. | To maximize recovery of the pure compound upon cooling. ma.edu |

| 2. Dissolution | Dissolve the impure compound in a minimal amount of hot solvent. | To create a saturated solution and ensure impurities are also dissolved. slideshare.net |

| 3. Cooling | Allow the solution to cool slowly and undisturbed. | To promote the formation of large, pure crystals. ma.edu |

| 4. Filtration | Collect the crystals using vacuum filtration. | To separate the purified solid from the mother liquor containing impurities. slideshare.net |

Monitoring Reaction Completion via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for monitoring the progress of organic reactions. acs.org It allows for the separation, identification, and quantification of each component in a reaction mixture, including starting materials, intermediates, products, and by-products. acs.orgrsc.org By taking small aliquots from the reaction at various time intervals, chemists can track the consumption of reactants and the formation of products over time. tandfonline.comresearchgate.net This real-time data provides valuable kinetic information and helps determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or low yields from incomplete reactions. acs.orgchromatographyonline.com Modern ultrahigh-performance liquid chromatography (UHPLC) systems offer very fast analysis times, with cycles as short as 1.5 minutes, making online reaction monitoring highly efficient. chromatographyonline.com

Strategies for Minimizing By-product Formation during Bromination and Diazotization

Bromination: Electrophilic aromatic bromination is a common reaction but can lead to by-products if not carefully controlled. khanacademy.org The primary challenges are controlling regioselectivity and preventing polysubstitution. fiveable.me The reaction typically requires a Lewis acid catalyst, like FeBr₃, to polarize the bromine molecule and increase its electrophilicity. libretexts.org The choice of solvent and reaction temperature can significantly influence the outcome. To minimize by-products, the reaction is often run at low temperatures. The formation of the intermediate arenium ion is typically the rate-determining step. libretexts.orgnih.gov Understanding the directing effects of existing substituents on the aromatic ring is crucial for predicting and controlling the position of the incoming bromine atom. nih.gov

Diazotization: The diazotization of primary aromatic amines to form diazonium salts is a versatile reaction but is sensitive to reaction conditions. vedantu.comorganic-chemistry.org The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (typically 0-5 °C). chemicalnote.com The primary strategy to minimize by-product formation is maintaining this low temperature. vedantu.com If the temperature rises, the highly unstable diazonium salt can decompose, reacting with water to form a phenol (B47542) and releasing nitrogen gas. vedantu.com Controlling the pH is also important, as the effective diazotizing reagent depends on the acidity of the solution.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions of Chloro-substituted Benzoic Acids

The chlorine atoms attached to the aromatic rings of 2-Chloro-4-(3-chlorophenyl)benzoic acid can be replaced through nucleophilic aromatic substitution (SNAr) reactions. Unlike nucleophilic substitution on alkyl halides, SNAr reactions on aryl halides are generally challenging and require specific conditions. The reactivity of the aryl halide is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. askfilo.com

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer intermediate). libretexts.org

Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled. askfilo.com

For this compound, the chlorine at the 2-position is ortho to the electron-withdrawing carboxylic acid group, which should enhance its reactivity towards nucleophiles compared to the chlorine on the second phenyl ring, which is in a meta position relative to any activating group on that ring. askfilo.com While reactions often require harsh conditions like high temperatures, as seen in the Dow process for producing phenol (B47542) from chlorobenzene, certain biological systems can perform these transformations under mild conditions. libretexts.org For instance, some bacteria can dehalogenate 4-chlorobenzoic acid to 4-hydroxybenzoic acid via an enzymatic SNAr mechanism. askfilo.com

| Reaction Type | Description | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of an aromatic substituent (like chlorine) by a nucleophile. | Proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. askfilo.com |

| Activating Groups | Electron-withdrawing groups at ortho/para positions stabilize the intermediate and increase the reaction rate. libretexts.org | |

| Deactivating Groups | Groups at the meta position have a less pronounced effect on reactivity. askfilo.com |

Oxidation and Reduction Pathways

The structural components of this compound allow for distinct oxidation and reduction reactions.

Oxidation: The synthesis of substituted benzoic acids often involves the oxidation of a corresponding substituted toluene. For example, 4-chlorobenzoic acid is commercially prepared through the oxidation of 4-chlorotoluene. wikipedia.org Similarly, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-methylsulfonyltoluene, although this process is made difficult by the presence of strong electron-withdrawing groups. google.com The aromatic rings of this compound itself can be oxidized under specific conditions to form derivatives such as quinones.

Reduction: The carboxylic acid functional group is the primary site for reduction. It can be reduced to yield the corresponding primary alcohol, 2-chloro-4-(3-chlorophenyl)benzyl alcohol, or, under more controlled conditions, the corresponding aldehyde.

| Transformation | Reactant Group | Product Group | Typical Reagents |

|---|---|---|---|

| Oxidation | Aromatic Ring | Quinone | Strong Oxidizing Agents |

| Reduction | Carboxylic Acid | Primary Alcohol | LiAlH₄, BH₃ |

| Reduction | Carboxylic Acid | Aldehyde | Specialized reducing agents |

Hydrolysis of Ester Linkages in Related Compounds

Esters derived from this compound can undergo hydrolysis to regenerate the parent carboxylic acid and the corresponding alcohol. This reaction, a type of nucleophilic acyl substitution, can be catalyzed by either acid or base. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. ucalgary.ca The ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium toward the products: the carboxylic acid and the alcohol. libretexts.orgchemguide.co.uk

The mechanism involves several steps:

Protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic. ucalgary.ca

Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton transfer to one of the alkoxy (-OR) groups to make it a good leaving group (an alcohol). ucalgary.ca

Elimination of the alcohol and deprotonation of the carbonyl to yield the carboxylic acid. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (B78521), is known as saponification. libretexts.org This reaction is effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid is deprotonated by the strong base to form a carboxylate salt. ucalgary.cachemguide.co.uk

The mechanism proceeds as follows:

Nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon. ucalgary.ca

Formation of a tetrahedral intermediate. ucalgary.ca

Collapse of the intermediate, expelling the alkoxide ion (a poor leaving group). ucalgary.ca

A rapid, irreversible acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, yielding an alcohol and a carboxylate salt. ucalgary.ca

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (catalyst) | Base (reactant) |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |

| Products | Carboxylic Acid + Alcohol libretexts.org | Carboxylate Salt + Alcohol libretexts.org |

Acid-Base Equilibrium and Proton Donor Properties

As a carboxylic acid, this compound acts as a Brønsted-Lowry acid, capable of donating a proton. The acidity, or strength as a proton donor, is quantified by its acid dissociation constant (Kₐ) or, more commonly, its pKₐ value. The acidity is significantly influenced by the substituents on the aromatic rings.

The two chlorine atoms and the second phenyl ring are electron-withdrawing groups. These groups exert a negative inductive effect, pulling electron density away from the carboxylic acid group. This effect stabilizes the conjugate base (the carboxylate anion) that forms upon deprotonation. youtube.com By stabilizing the conjugate base, the equilibrium of the dissociation reaction is shifted towards the products, resulting in a stronger acid (i.e., a lower pKₐ value) compared to unsubstituted benzoic acid. youtube.com For comparison, the pKₐ of benzoic acid is approximately 4.2, while the pKₐ of 4-chlorobenzoic acid is about 4.0, indicating that the single chlorine atom increases its acidity. youtube.com The presence of multiple electron-withdrawing groups in this compound suggests it would be a comparatively stronger acid than both benzoic acid and 4-chlorobenzoic acid.

| Compound | Approximate pKₐ | Reason for Acidity |

|---|---|---|

| Benzoic Acid | 4.2 youtube.com | Baseline acidity from carboxylic acid group. |

| 4-Chlorobenzoic Acid | 4.0 youtube.com | Electron-withdrawing chlorine atom stabilizes the conjugate base via induction. youtube.com |

| This compound | Expected to be < 4.0 | Increased stabilization of the conjugate base due to two chlorine atoms and a phenyl group. |

Condensation Reactions in Related Synthetic Sequences

The carboxylic acid functional group of this compound is a key site for condensation reactions, which are crucial for its use as an intermediate in building more complex molecules. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

A common synthetic sequence involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is often achieved by treating the benzoic acid derivative with a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is highly electrophilic and readily reacts with various nucleophiles in condensation reactions.

For example, in the synthesis of certain antidiabetic agents, a substituted 2-chloro-4-nitrobenzoic acid is first converted to its acyl chloride. This reactive intermediate is then refluxed with various amines (aromatic, aliphatic, or heterocyclic) to form a series of amide derivatives. nih.gov This two-step process—activation followed by condensation—is a powerful strategy in organic synthesis for creating amide bonds from carboxylic acids. Similar condensation reactions can be used to form esters by reacting the acyl chloride with an alcohol.

Derivatization and Structural Analog Development

Synthesis of Novel Benzoic Acid Derivatives with Varied Substituents

The derivatization of the 2-Chloro-4-(3-chlorophenyl)benzoic acid core involves strategic modifications to its constituent parts: the halogen substituents, the carboxylic acid group, and the biphenyl (B1667301) linkage. These alterations are performed to create novel compounds with tailored properties.

The presence and position of halogen atoms on the benzoic acid scaffold are significant determinants of its chemical reactivity. The two chlorine atoms in this compound are electron-withdrawing, which deactivates the aromatic rings, influencing their susceptibility to electrophilic attack. The electronegativity of halogens like chlorine and fluorine can create synergistic electron-withdrawing effects that influence the molecule's biological activity and reactivity in chemical synthesis. In Suzuki coupling reactions, for instance, the electronic profile of the boronic acid partner and the charge distribution on the halogenated benzoic acid ring, which can be mapped using computational methods like Density Functional Theory (DFT), affect reaction rates and regioselectivity. The position of these substituents can also introduce steric hindrance, which may affect how the molecule binds to targets such as plant enzymes.

The primary functional groups of this compound—the chlorine atoms and the carboxylic acid—are key sites for synthetic modification. The carboxylic acid group can undergo standard reactions such as esterification, for example, by reacting with methanol (B129727) and sulfuric acid to form the corresponding methyl ester, which can improve solubility in organic solvents. It can also be reduced to yield the corresponding alcohol or aldehyde.

The chlorine atoms on the phenyl rings are susceptible to nucleophilic aromatic substitution, allowing for their replacement with other functional groups like amines or thiols, typically under basic conditions. Furthermore, the entire carboxylic acid group can be removed through decarboxylation by heating the compound with copper powder in quinoline. These modifications provide pathways to a wide array of derivatives with altered chemical properties.

The introduction of sulfonyl groups onto the benzoic acid backbone is a key synthetic strategy. A common route to the closely related analog, 2-chloro-4-(methylsulfonyl)benzoic acid, involves the oxidation of 2-chloro-4-methylsulfonyltoluene. google.com However, the strong electron-withdrawing properties of the ortho-chloro and para-methylsulfonyl groups make this oxidation challenging. google.com Alternative methods have been developed starting from precursors like 2-chloro-4-(chlorosulfonyl)benzoic acid or its corresponding benzoyl chloride. These multi-step syntheses involve controlled reactions to build the desired sulfonylbenzoic acid. prepchem.comgoogleapis.comgoogle.com

The table below outlines a typical synthetic approach for incorporating a methylsulfonyl group.

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, Sodium bicarbonate, Water | Heat to 75°C | Aqueous solution of 2-chloro-4-sulfinyl benzoic acid sodium salt | prepchem.com |

| 2 | Aqueous solution from Step 1 | Sodium salt of chloroacetic acid | Heat at reflux for ~21 hours | Crude 2-chloro-4-(methylsulfonyl)benzoic acid | prepchem.com |

| 3 | Crude product from Step 2 | Acidification (e.g., HCl), Ethyl acetate (B1210297) extraction | Workup and purification | Pure 2-chloro-4-(methylsulfonyl)benzoic acid | prepchem.com |

While direct synthesis of a trifluoroethoxy derivative was not detailed in the reviewed literature, analogs containing the trifluoromethyl (-CF₃) group are known, where the group's lipophilicity and electron-withdrawing nature are noted to enhance activity in certain contexts.

The carboxylic acid moiety of this compound is a versatile handle for synthesizing amide derivatives. A standard method involves converting the benzoic acid into a more reactive acid chloride, often using thionyl chloride (SOCl₂). nih.govresearchgate.net This intermediate can then be reacted with various primary or secondary amines (aliphatic, aromatic, or heterocyclic) to yield the corresponding N-substituted amides in a process known as the Schotten-Baumann reaction. nih.govresearchgate.net

Similarly, the synthesis of sulfonamides often starts from a related benzoic acid that has been functionalized with a chlorosulfonyl group. nih.gov This sulfonyl chloride intermediate is then reacted with an amine to form the sulfonamide linkage (-SO₂NH-). nih.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for screening. nih.govnih.gov

| Derivative Type | Starting Core Structure | Activation Step | Key Reagents for Coupling | Final Moiety Formed | Reference |

|---|---|---|---|---|---|

| Amide | Benzoic Acid | Conversion to acid chloride (e.g., using SOCl₂) | Aliphatic or aromatic amines | -CONH- | nih.govresearchgate.net |

| Sulfonamide | Chlorosulfonyl Benzoic Acid | None required (already activated) | Aliphatic or aromatic amines, DMF (solvent) | -SO₂NH- | nih.gov |

Structure-Reactivity Correlations in Modified Scaffolds

The relationship between a molecule's structure and its chemical reactivity is a core principle in developing new analogs. For derivatives of this compound, modifications to the scaffold lead to predictable changes in behavior. The electron-withdrawing nature of the chlorine substituents deactivates the aromatic ring, making electrophilic substitution reactions more difficult.

The choice of substituent can also impact steric hindrance. For example, replacing the 3-chlorophenyl group with a 4-chlorophenoxy group was found to reduce steric hindrance in a related compound, which improved its interaction with biological targets. In the synthesis of 2,3-benzodiazepine antagonists, the position of a chloro substituent (ortho vs. meta) on the benzoyl moiety, derived from a chlorobenzoic acid, significantly influenced the biological activity of the final heterocyclic product. acs.org This highlights that even subtle changes in the position of a functional group can lead to distinct outcomes, a fundamental concept in structure-activity relationship (SAR) studies. acs.org

Exploration of Heterocyclic Compound Synthesis using the Benzoic Acid Core

Benzoic acids and their derivatives are valuable precursors for the synthesis of more complex heterocyclic compounds. The carboxylic acid can be used as an anchor point to build new ring systems. For example, substituted chlorobenzoic acids are key starting materials in the multi-step synthesis of 2,3-benzodiazepines, an important family of neurologically active compounds. acs.org The synthesis involves reacting the benzoic acid with a phenylacetate (B1230308) derivative, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form the seven-membered diazepine (B8756704) ring. acs.org

Other examples of using benzoic acid derivatives to form heterocycles include:

1,3,4-Thiadiazoles : Prepared by converting substituted benzoic acid esters into benzoyl thiosemicarbazides, which are then cyclized using concentrated sulfuric acid. rasayanjournal.co.in

1,3,4-Oxadiazoles : Synthesized from acetohydrazide intermediates, which can be derived from the corresponding carboxylic acid. nih.gov

Oxazolidinones : Formed through the cycloaddition reaction of a Schiff base with chloroacetic acid, demonstrating how halo-acid derivatives can be used to construct five-membered rings. chemmethod.com

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectra are needed to identify and confirm the presence of key functional groups through their characteristic vibrational frequencies. This includes the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl stretches, and aromatic C-H and C=C bending and stretching vibrations. While general frequency ranges for these groups are known, the actual measured peak values for this specific compound are unavailable.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Confirmation and Fragmentation Pattern Analysis:While the molecular formula (C₁₃H₈Cl₂O₂) and exact mass can be calculated, an experimental high-resolution mass spectrum (HRMS) is needed for confirmation. Furthermore, a detailed analysis of the fragmentation pattern from a mass spectrum (MS) is required to understand how the molecule breaks apart upon ionization, providing structural confirmation. This includes identifying the base peak and other significant fragment ions. This experimental data has not been found in the searched resources.

Due to the absence of this specific empirical data, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For organic compounds like 2-Chloro-4-(3-chlorophenyl)benzoic acid, UV-Vis absorption is dictated by the presence of chromophores—functional groups containing valence electrons with low excitation energies. shu.ac.uk The structure of this compound, featuring two phenyl rings, a carboxylic acid group, and chlorine substituents, gives rise to a complex spectrum characterized by specific electronic transitions.

The primary electronic transitions observed for aromatic and carbonyl-containing compounds fall within the experimentally accessible 200–700 nm range. shu.ac.uk These are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.orglibretexts.org

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this compound, the conjugated biphenyl (B1667301) system and the carbonyl group of the carboxylic acid are the primary sites for these transitions. youtube.com They typically result in strong absorption bands. For benzoic acid derivatives, characteristic absorption peaks appear around 190 nm, 230 nm, and 280 nm. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carboxylic acid group, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

| Transition Type | Associated Molecular Feature | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π | Aromatic (biphenyl) system, Carbonyl (C=O) | High | High |

| n → π | Carbonyl and hydroxyl oxygens | Low | Low |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed insights into molecular geometry, conformational states, and the intricate network of intermolecular interactions that govern the crystal's architecture.

SC-XRD analysis of compounds structurally similar to this compound reveals key conformational features. The molecule is not expected to be planar due to steric hindrance between the ortho-chlorine substituent and the adjacent phenyl ring, which restricts free rotation around the C-C single bond connecting the two rings. This results in a twisted conformation, characterized by a significant dihedral angle between the mean planes of the two aromatic rings.

The primary building block of the supramolecular assembly in the crystal structures of benzoic acid derivatives is the formation of hydrogen-bonded dimers. rsc.org The carboxylic acid groups of two molecules typically interact via strong O-H···O hydrogen bonds, creating a robust centrosymmetric R²₂(8) ring motif. These dimers then act as fundamental units that assemble into higher-order structures, such as one-dimensional chains or two-dimensional layers, through weaker non-covalent interactions. mdpi.comresearchgate.net

The stability and packing of the crystal lattice are dictated by a combination of strong and weak intermolecular forces.

π···π Stacking: The aromatic rings of the biphenyl system are capable of engaging in π···π stacking interactions. nih.gov These interactions occur between the electron-rich π-systems of adjacent molecules and are crucial in stabilizing the crystal structure. nih.govrsc.org The geometry of these interactions can vary, from parallel face-to-face arrangements to more common offset or parallel-displaced configurations, which help to minimize electrostatic repulsion. nih.gov

Other Interactions: The presence of chlorine atoms introduces the possibility of other specific interactions. Halogen bonding (Cl···Cl or Cl···O) and C-H···Cl contacts can play a significant role in directing the crystal packing. nih.govresearchgate.net These interactions, while weaker than conventional hydrogen bonds, provide additional stability to the supramolecular architecture. nih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic acid) | O=C (Carboxylic acid) | Formation of primary centrosymmetric dimers. rsc.org |

| π···π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing of aromatic moieties. researchgate.netresearchgate.net |

| Hydrogen Bond | C-H (Aromatic) | O=C or Cl | Links primary structural motifs into extended networks. nih.govnih.gov |

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct crystal structures, known as polymorphs. researchgate.net These different forms can arise due to variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. researchgate.netrsc.org Studies on analogous compounds, such as 4-chloro-phenylanthranilic acid, have revealed the existence of multiple polymorphs, suggesting that this compound may also exhibit this behavior. researchgate.net The conformational flexibility around the biphenyl linkage is a common source of polymorphism in such systems. rsc.org

Each polymorph represents a unique energetic state and can exhibit different physicochemical properties. The discovery and characterization of polymorphs are critical, often achieved through screening crystallizations in various solvents or by melt crystallization. researchgate.netrsc.org The analysis of crystal packing reveals how the hydrogen-bonded dimers and π-stacked assemblies are organized in three-dimensional space. For instance, dimers may pack into herringbone patterns or stack into columns, which are then arranged in layers to build the final crystal structure. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic or Triclinic analis.com.mymdpi.com |

| Space Group | e.g., P2₁/c or P-1 researchgate.netanalis.com.mymdpi.com |

| Z (Molecules per unit cell) | 2, 4, or 8 nih.govmdpi.com |

| Primary Supramolecular Motif | Centrosymmetric hydrogen-bonded dimer nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-chloro-phenylanthranilic acid |

| 2-amino-4-chlorobenzonitrile |

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” corresponding to the requested outline are not available in the public domain.

The search for data pertaining to Density Functional Theory (DFT) studies, Hartree-Fock (HF) calculations, MP2 level energy estimations, Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital Theory (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis for this exact molecule did not yield specific research findings.

While computational studies exist for structurally related compounds, such as other derivatives of chlorobenzoic acid, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Therefore, it is not possible to generate the article with the specified content and outline at this time.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions (Pre-clinical, Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In preclinical research, this method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 2-Chloro-4-(3-chlorophenyl)benzoic acid, with the active site of a target protein.

Docking simulations for compounds structurally related to this compound have demonstrated a variety of potential binding modes. These interactions are primarily governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with key amino acid residues like serine, histidine, or arginine in a protein's binding pocket. The chlorine substituents can participate in halogen bonding and other hydrophobic interactions, further anchoring the ligand within the active site.

The results of these simulations are often expressed as a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These studies are crucial for virtual screening campaigns and for generating hypotheses about the mechanism of action of new chemical entities. For example, docking studies on similar chloro-substituted benzamide (B126) derivatives have shown that these molecules can achieve reasonable dock scores and stable binding interactions within the active sites of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net The simulations reveal that hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues are key to their inhibitory potential. researchgate.net

Table 1: Illustrative Molecular Docking Interaction Data This table presents hypothetical data to illustrate typical findings from a molecular docking study.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Ionic |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase | -7.8 | His94, Thr199 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability (Pre-clinical, Mechanistic)

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic physiological model by treating molecules as dynamic entities and simulating their motion and interactions in a solvent environment.

Furthermore, MD simulations can reveal crucial information about the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies with greater accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations have shown that water molecules are often predominately involved in stabilizing ligand-protein interactions. nih.gov

Thermodynamic Property Calculations

The thermodynamic properties of this compound can be determined through computational and experimental methods. Techniques like Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are used to measure heat capacities over a range of temperatures. researchgate.net

From these heat capacity measurements, other key thermodynamic functions can be derived. These include:

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A value that determines the spontaneity of a process.

These calculations are vital for understanding the compound's physical stability, phase behavior (e.g., melting point), and solubility. For example, the melting temperature, molar enthalpy, and entropy of fusion can be precisely determined from heat capacity curves. researchgate.net The data is often fitted to a polynomial equation to allow for the calculation of smoothed heat capacities and thermodynamic functions at various temperatures. researchgate.net

Table 2: Calculated Thermodynamic Properties of a Related Benzoic Acid Derivative This table is based on data for Benzoic Acid from the NIST WebBook and serves as an example.

| Property | Value | Units |

| Molar Mass | 271.10 | g/mol |

| Standard Enthalpy of Formation (solid) | -385.2 | kJ/mol |

| Constant Pressure Heat Capacity (solid, 300 K) | 149 | J/mol·K |

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. The NLO properties of organic molecules like this compound can be assessed using quantum chemical calculations, typically employing Density Functional Theory (DFT).

These calculations focus on the response of the molecule's electron cloud to an applied electric field. Key NLO parameters calculated include:

Linear Polarizability (α): The measure of the linear response of the dipole moment to an electric field.

First Hyperpolarizability (β): The measure of the first non-linear response, responsible for effects like second-harmonic generation.

Second Hyperpolarizability (γ): The measure of the second non-linear response.

For a molecule to exhibit significant NLO properties, it often requires a large difference between the ground and excited state dipole moments, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. Studies on various organic compounds have shown that DFT methods can effectively predict NLO properties, with some compounds exhibiting significant first and second hyperpolarizabilities, indicating their potential for NLO applications. nih.govresearchgate.net The presence of donor and acceptor groups can lead to substantial changes in NLO properties. ymerdigital.com

Table 3: Example DFT-Calculated NLO Properties This table presents hypothetical data to illustrate typical findings from NLO calculations.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.45 |

| Linear Polarizability (α) | 4.195 x 10⁻²³ |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ |

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of this compound are significantly influenced by its substituent groups: the two chlorine atoms and the carboxylic acid group on the biphenyl (B1667301) framework.

Electronic Effects:

Inductive Effect: Both the chlorine atoms and the carboxylic acid group are electron-withdrawing. They pull electron density away from the aromatic rings through the sigma bonds. This effect is particularly strong for the chlorine atom at the 2-position (ortho to the carboxylic acid), which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. openstax.orgmdpi.com The electron-withdrawing nature of substituents stabilizes the resulting carboxylate anion, driving the equilibrium towards dissociation and thus increasing acidity. openstax.orglibretexts.org

Resonance Effect: The chlorine atoms have lone pairs of electrons that can be donated to the aromatic ring via resonance, which opposes the inductive effect. However, for halogens, the inductive effect typically dominates.

Steric Effects:

The chlorine atom at the 2-position creates steric hindrance around the carboxylic acid group. This can influence the planarity of the molecule by forcing the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This twisting can, in turn, affect the molecule's conjugation and its ability to interact with planar binding sites in proteins. Quantum chemical calculations on similar ortho-substituted benzoic acids are used to investigate these potential energy landscapes and the interactions between the carboxylic group and the ortho substituents. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies Pre Clinical, Mechanistic

Correlation of Structural Features with Biological Activity (Non-human, Non-clinical)

The biological activity of biphenyl (B1667301) carboxylic acids and their analogs is intricately linked to their three-dimensional structure and the electronic properties conferred by their constituent parts. The core scaffold, consisting of two phenyl rings and a carboxylic acid group, provides a basis for interaction with biological targets. The relative orientation of the two phenyl rings, which is influenced by the substitution pattern, is a critical determinant of binding affinity to receptors and enzymes.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a dichlorinated phenyl substructure with the target compound, specific interactions with amino acid residues of target enzymes were observed. For instance, the chlorine atom on the 2-chloro-4-nitro substituted phenyl ring was found to engage in pi-alkyl interactions with histidine residues. nih.gov Similarly, the chlorine on the para-substituted phenyl ring participated in pi-alkyl interactions with tyrosine, histidine, and phenylalanine residues. nih.gov These findings underscore the importance of the specific placement of chlorine atoms for establishing favorable interactions within a biological binding pocket.

Impact of Halogen Substitution Patterns on Molecular Function

The number and position of halogen atoms on the biphenyl scaffold are pivotal in modulating the molecule's physicochemical properties and, consequently, its biological function. Halogen atoms, particularly chlorine, are known to influence a molecule's lipophilicity, electronic distribution, and metabolic stability.

The substitution pattern also plays a critical role in determining the metabolic pathways of chlorinated biphenyls. For example, the metabolism of various PCB isomers by Acinetobacter sp. strain P6 was shown to be highly dependent on the chlorine substitution pattern. tamu.edu This differential metabolism suggests that the specific arrangement of chlorine atoms can either facilitate or hinder enzymatic action, thereby influencing the compound's persistence and biological activity profile.

The following table summarizes the observed interactions of a related dichlorinated compound, highlighting the role of the chloro-substituted phenyl rings in binding to a modeled protein.

| Interacting Moiety | Interacting Residue(s) | Type of Interaction |

| 2-Cl-4-NO₂ substituted phenyl ring | Glu:276 | Pi-anion |

| 2-Cl-4-NO₂ substituted phenyl ring | His:279 | Pi-pi stacked, Pi-pi T-shaped |

| para-chloro substituted phenyl ring | His:348, Tyr:344, Phe:298 | Pi-pi T-shaped, Pi-pi stacked |

| para-chloro substituted phenyl ring | Tyr:344, His:348, Phe:298, Trp:57 | Pi-alkyl |

| Data derived from studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide. nih.gov |

Effects of Functional Group Modifications on Biochemical Interactions

Modification of the functional groups on the biphenyl carboxylic acid scaffold can lead to significant changes in biochemical interactions and biological activity. The carboxylic acid group itself is a key functional moiety, often involved in critical hydrogen bonding or salt bridge interactions with biological targets.

In studies of bacterial translation inhibitors based on an anthranilic acid scaffold, the replacement of the carboxylic acid with other functional groups was explored. nih.gov It was found that only analogs containing an acidic proton retained biological activity, suggesting that the acidic nature of this group is essential for the compound's mechanism of action. nih.gov This underscores the importance of the carboxylic acid in compounds like 2-Chloro-4-(3-chlorophenyl)benzoic acid for their potential biological effects.

Furthermore, the conversion of the carboxylic acid to an amide, as seen in the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, introduces new possibilities for hydrogen bonding and hydrophobic interactions. The nature of the substituent on the amide nitrogen (the R group in -NHR) can dramatically influence activity. For example, in a series of these benzamide (B126) derivatives, varying the alkyl or aryl substituent on the amide led to a range of inhibitory potencies against α-glucosidase. nih.gov The most active compound in this series featured a 2-methyl-5-nitrophenyl substituent, indicating that both electronic and steric factors of this group contribute to optimal binding. nih.gov

The following table illustrates the impact of substituting the R group in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(R)-4-nitrobenzamide derivatives on their α-glucosidase inhibitory activity.

| Compound | R Substituent | IC₅₀ (µM) |

| 5a | 2-methylphenyl | 1.83 ± 0.04 |

| 5b | 3-methylphenyl | 2.12 ± 0.09 |

| 5c | 4-methylphenyl | 2.45 ± 0.11 |

| 5d | 2-chlorophenyl | 2.91 ± 0.08 |

| 5o | 2-methyl-5-nitrophenyl | 0.45 ± 0.02 |

| Acarbose (Standard) | - | 1.89 ± 0.05 |

| Data represents a selection from a larger study for illustrative purposes. nih.gov |

These findings collectively demonstrate that the biological activity of compounds related to this compound is a multifactorial property, finely tuned by the interplay of its core structure, the specific pattern of halogen substitution, and the nature of its functional groups.

Applications in Chemical Research and Development Excluding Clinical/safety

Role as a Building Block in Complex Organic Molecule Synthesis

As a building block, 2-Chloro-4-(3-chlorophenyl)benzoic acid serves as a key intermediate in the assembly of more complex molecules. The carboxylic acid group is a classic handle for a variety of chemical transformations, including esterification and amidation, allowing for the extension of the molecular framework. Furthermore, the chlorine atoms on the biphenyl (B1667301) structure can be subjected to substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing elaborate molecular architectures from simpler precursors.

Intermediate in the Production of Specialty Chemicals

This compound functions as an organic intermediate, a substance that is a stepping stone in a multi-step synthesis process. In the chemical industry, it is recognized as a precursor for creating specialty chemicals. These are compounds produced for specific, performance-enhancing functions and are typically of a higher value and lower volume than commodity chemicals. The transformation of this compound into these downstream products leverages its unique substitution pattern to achieve the desired final chemical structure and properties.

Reference Standard in Analytical Chemistry

While specific widespread use is not heavily documented, compounds with a stable, well-defined structure like this compound are suitable for use as reference standards in analytical chemistry. In this capacity, a small, highly purified quantity of the substance is used to calibrate analytical instruments and to identify and quantify the substance in a sample matrix through techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Precursor in the Synthesis of Agrochemicals (e.g., Herbicides, Pesticides)

The field of agrochemical synthesis is a significant area of application for chlorinated biphenyl carboxylic acids. These structures are often associated with biologically active molecules used for crop protection. Generic listings from chemical suppliers indicate that this compound is an intermediate material for agrochemical synthesis. alibaba.com Although detailed public-domain research on its direct incorporation into specific commercial pesticides is limited, related structures are known to be precursors to herbicidal compounds. The synthesis pathways for such agrochemicals are complex, and this benzoic acid derivative provides a core structure that can be further modified to create a final active ingredient with selective phytotoxicity.

Tools for Mechanistic Studies in Biological Systems (Non-human, Non-clinical)

In non-human and non-clinical biological research, molecules like this compound can be used to probe biological processes. By interacting with biological molecules, it can help researchers understand the mechanisms of certain pathways. Its potential biological activity makes it a candidate for investigating interactions with specific receptors or enzymes in in-vitro settings, which can elucidate the function of these biological targets.

Enzyme Inhibition Studies (Non-human, Non-clinical)

The structure of this compound makes it a candidate for investigation in enzyme inhibition studies. The compound's ability to interact with the active sites of specific enzymes could disrupt essential biochemical pathways. Such studies, performed in non-human and non-clinical contexts, are crucial for understanding the fundamental mechanics of enzyme function and for the initial stages of discovering new biologically active agents.

Advanced Crystallographic and Solid State Studies

Polymorphism and Crystal Engineering of Benzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. The specific polymorphic form of a substance can significantly influence its solubility, stability, and bioavailability. For benzoic acid derivatives, polymorphism is a common phenomenon, heavily influenced by the nature and position of substituents on the aromatic ring. rsc.org

The study of related molecules, such as 3-methyl-2-(phenylamino)benzoic acids, reveals that conformational flexibility alone is not a sufficient condition for polymorphism. Instead, the substitution pattern on the benzoic acid ring is the primary determinant. rsc.org Different substituents can lead to various stable or metastable crystal packing arrangements. For instance, studies on 2-chloro-4-nitrobenzoic acid have identified at least two polymorphic forms, both of which crystallize in the P2₁/c space group but with different numbers of molecules in the asymmetric unit (Z'=1 for Form I, Z'=4 for Form II). ucl.ac.uk This highlights how subtle energetic differences, guided by substituent effects, can result in distinct crystal structures.

Crystal engineering principles are employed to rationally design crystal structures with desired properties by controlling intermolecular interactions. In the context of 2-Chloro-4-(3-chlorophenyl)benzoic acid, the primary synthons available for crystal engineering are the carboxylic acid dimer and potential halogen-based interactions. The robust nature of the carboxylic acid hydrogen-bonded dimer makes it a highly predictable and reliable synthon for building supramolecular architectures. However, the presence and position of the chloro-substituents introduce the possibility of competing interactions, such as C−H···Cl or Cl···Cl contacts, which can lead to different packing motifs and potentially new polymorphic forms. rsc.org

Influence of Substituents on Crystal Packing and Supramolecular Interactions

The chloro substituents on this compound have a profound impact on its crystal packing and the network of supramolecular interactions. Halogen atoms can participate in a variety of non-covalent interactions, including halogen bonding (C−X···A, where X is the halogen and A is a Lewis base), and can alter the electronic distribution of the aromatic rings, thereby influencing hydrogen bonding and π-interactions.

Studies on ortho-chloro-substituted benzoic acids show that the substituent's size and electronegativity are major factors in determining molecular conformation and crystal packing. mdpi.com The chloro group at the 2-position, ortho to the carboxylic acid, can induce a torsional twist between the carboxyl group and its attached phenyl ring to minimize steric repulsion. This conformational change, in turn, affects how molecules assemble in the crystal.

The table below outlines the typical contributions of various intermolecular contacts to the Hirshfeld surface for substituted aromatic compounds, illustrating the importance of halogen-related interactions.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface (%) |

| H···H | 30 - 50% |

| C···H / H···C | 15 - 25% |

| O···H / H···O | 10 - 20% |

| Cl···H / H···Cl | 5 - 15% |

| Cl···Cl | < 5% |

| C···C (π-stacking) | 2 - 8% |

| C···O / O···C | < 5% |

Note: These are representative values derived from studies on various substituted aromatic compounds and can vary for specific structures.

Hydrogen Bonding Networks and Their Energetic Contributions

The most dominant and structure-directing interaction in the vast majority of crystalline benzoic acids is the O−H···O hydrogen bond, which leads to the formation of centrosymmetric dimers. This R²₂(8) graph set motif is exceptionally robust and is expected to be the primary building block in the crystal structure of this compound. nih.gov The strength and geometry of these hydrogen bonds are fundamental to the stability of the crystal.

The energy of these hydrogen bonds can be estimated and analyzed using computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com SAPT analysis decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For typical carboxylic acid dimers, the interaction is strong, with the electrostatic component being dominant. Studies on similar molecules like 4-hydroxybenzoic acid have shown that dispersion and induction also provide decisive contributions to the stability of the hydrogen-bonded network. mdpi.com

While the carboxylic acid dimer is the primary motif, other weaker hydrogen bonds, such as C−H···O and C−H···Cl, play a crucial role in consolidating the three-dimensional crystal structure. These interactions link the primary dimer units into tapes, sheets, or more complex 3D networks. researchgate.net The presence of two aromatic rings in this compound provides multiple C-H donors that can interact with the carboxylate oxygens or the chloro substituents of adjacent molecules. The table below provides typical geometric parameters for hydrogen bonds found in benzoic acid derivatives.

| Hydrogen Bond Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | D-H···A Angle (°) |

| O−H···O (Carboxylic Acid Dimer) | ~ 0.99 | ~ 1.65 | ~ 2.64 | ~ 175 |

| C−H···O | ~ 0.95 | 2.20 - 2.60 | 3.10 - 3.50 | 140 - 170 |

| C−H···Cl | ~ 0.95 | 2.70 - 3.00 | 3.60 - 3.90 | 150 - 175 |

Note: These values are typical and can vary depending on the specific chemical environment.

π···π Stacking Interactions in Aromatic Systems

In addition to hydrogen bonding, π···π stacking interactions between the aromatic rings are vital for the stabilization of the crystal structures of compounds like this compound. libretexts.org These interactions arise from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. The chloro-substituents modify the quadrupole moment of the phenyl rings, which can influence the geometry and strength of these stacking interactions.

The most common stacking geometries are parallel-displaced and T-shaped (or edge-to-face), as a face-to-face sandwich arrangement is typically electrostatically repulsive. stfc.ac.uk In parallel-displaced arrangements, the centroids of the aromatic rings are separated by a distance of approximately 3.3 to 3.8 Å. nih.gov The presence of electron-withdrawing chlorine atoms can enhance these interactions by creating favorable quadrupole interactions with the π-system of an adjacent ring.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods like the Ullmann and Suzuki-Miyaura coupling reactions. wikipedia.orgnih.gov Future research is focused on optimizing these pathways to improve yield, reduce costs, and enhance sustainability.

Key areas of development include:

Catalyst Optimization: Research is moving towards creating more robust and reusable catalysts. For instance, palladium catalysts supported on metal-organic frameworks (MOFs) or activated carbon are being developed for hydroxycarbonylation and amidation reactions, respectively. researchgate.netrsc.org Iron-catalyzed Suzuki-Miyaura cross-coupling reactions are also being explored as a more cost-effective and environmentally friendly alternative to palladium. nih.gov

Green Chemistry Approaches: There is a significant push to replace hazardous solvents and reagents. youtube.com For example, using methanol (B129727) with a sulfuric acid catalyst can be a safer alternative for certain transformations, even if yields are slightly lower. youtube.com The use of naturally-derived and harmless reagents like glucose is also a key principle in sustainable synthesis. youtube.com Tandem reaction systems, where products from one reaction are used directly in the next, are being designed to minimize waste and improve efficiency. A notable example is the electrochemical reduction of CO2 to CO, which is then used in situ for the hydroxycarbonylation of aryl halides to produce benzoic acids, avoiding the handling of hazardous CO gas. researchgate.net

Process Intensification: Methods that increase reaction rates and reduce energy consumption are a major trend. Oxidation reactions for producing benzoic acid derivatives from precursors like 2-chloro-4-methylsulfonyltoluene are being optimized using autoclaves with oxygen pressure, which can improve the regeneration of reactants like nitric acid and reduce NOx emissions. google.com

| Aspect | Conventional Methods (e.g., Classic Suzuki, Ullmann) | Emerging Trends |

|---|---|---|

| Catalyst | Homogeneous Palladium complexes (e.g., Pd(dba)2, Pd(OAc)2). nih.gov | Heterogeneous catalysts (e.g., Pd on MOFs, Ni/C), Earth-abundant metal catalysts (e.g., Iron). nih.govresearchgate.netrsc.org |

| Solvents | Often relies on organic solvents like DMF, THF. nih.gov | Greener solvents (e.g., acetic acid, methanol, water), solvent-free conditions. researchgate.netyoutube.com |

| Sustainability | Generates metallic waste, uses hazardous reagents. | Focus on catalyst recycling, use of sustainable feedstocks (e.g., CO2), reduction of byproducts. researchgate.net |

| Efficiency | Can have high yields but may require harsh conditions. | Process intensification through pressurized systems, one-pot tandem reactions. researchgate.netgoogle.com |

Exploration of New Derivatization Strategies for Enhanced Selectivity

Derivatization of the carboxylic acid and the biphenyl core is a key strategy for modulating the properties of the molecule for specific applications. Future research is focused on creating derivatives with enhanced selectivity for biological targets or with novel material properties.

Amide and Ester Formation: The carboxylic acid group is a versatile handle for derivatization. It can be converted to amides, which are common in biologically active molecules, or esters, which can act as prodrugs. wikipedia.orgnih.gov For example, new benzoylthioureido phenyl derivatives have been synthesized by modifying the sulphamoyl phenyl group of existing compounds into benzoic acid or ethyl benzoate (B1203000) moieties to target specific enzymes. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. For 2-Chloro-4-(3-chlorophenyl)benzoic acid, future work could involve replacing one or both chlorine atoms with other groups like trifluoromethyl (CF3) or methoxy (B1213986) (OCH3) to fine-tune electronic properties and binding interactions.

Functionalized Nanoparticles: A novel derivatization strategy involves using benzoic acid derivatives to functionalize nanoparticles. For instance, a urea-benzoic acid ligand has been synthesized and grafted onto silica-coated magnetic nanoparticles. nih.gov This creates a recyclable, heterogeneous catalyst that can be used in green chemical syntheses. nih.gov

Antimicrobial Peptide Mimics: The biphenyl backbone is being used to create small molecules that mimic the action of antimicrobial peptides (AMPs). nih.gov This involves synthesizing derivatives, such as biphenylglyoxamides with quaternary ammonium (B1175870) or guanidinium (B1211019) groups, which can disrupt bacterial membranes. nih.gov Structure-activity relationship studies show that the biphenyl core is important for activity against Gram-negative bacteria in these mimics. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and reducing the need for trial-and-error experimentation. Density Functional Theory (DFT) and molecular docking are prominent methods used to predict the properties and interactions of molecules like this compound.

Geometric and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, bond lengths, and vibrational frequencies. tandfonline.comrawdatalibrary.net These calculations help understand the impact of substituents (like chlorine atoms) on the molecule's structure. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. rawdatalibrary.net

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein or enzyme. scivisionpub.com It is used to screen potential drug candidates and understand their mechanism of action. For example, docking studies on halogenated biphenyls against fungal enzymes like Cytochrome-P450-14alpha-sterol demethylase help identify key binding interactions and suggest which derivatives might be effective antifungal agents. scivisionpub.com Similarly, docking has been used to predict the binding affinity of various polychlorinated biphenyl (PCB) congeners to targets like the human estrogen receptor, helping to understand their endocrine-disrupting potential. nih.govnih.gov

Predicting Stability and Reactivity: Computational methods can predict the stability of different isomers and reaction intermediates. nih.gov For biphenyl carboxylic acids, calculations have shown that isomers with an ortho-COOH group are generally less stable than those with meta or para positioning. nih.gov This information is crucial for designing synthetic pathways that favor the desired, more stable product.

| Computational Method | Typical Software/Approach | Predicted Properties & Research Applications |

|---|---|---|

| Density Functional Theory (DFT) | Gaussian, B3LYP/6-311++G(d,p) basis set. tandfonline.comrawdatalibrary.net | Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MESP), NBO analysis. rawdatalibrary.net |

| Molecular Docking | AutoDock Vina, Surflex-Dock. scivisionpub.comnih.gov | Binding affinity scores, ligand-protein interactions, identification of active sites, screening for biological activity. scivisionpub.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | CoMFA, CoMSIA, HQSAR. dntb.gov.ua | Predicting biological activity or properties (e.g., toxicity, bioaccumulation) based on molecular structure. dntb.gov.ua |

| Molecular Dynamics (MD) Simulations | PLUMED, AmberTools. ucl.ac.uk | Studying self-association in solution, identifying dominant molecular associates, understanding crystallization behavior. ucl.ac.uk |